Synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid
For inquiries, please contact: Senior Application Scientist Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. The indane ring system is a privileged scaffold, appearing in numerous pharmacologically active compounds. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for the thorough characterization and validation of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Indane Scaffold
The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in medicinal chemistry.[1][2] Its rigid framework provides a well-defined orientation for appended functional groups, making it an excellent scaffold for designing molecules that can interact with specific biological targets. Consequently, indane derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[3] Prominent examples of drugs featuring the indane core include Sulindac, an anti-inflammatory agent, and Donepezil, used in the treatment of Alzheimer's disease.[1]
2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable building block in the synthesis of more complex molecules. Its carboxylic acid functionality serves as a handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a broad chemical space in drug discovery programs. In research, it is utilized to investigate the mechanisms of enzyme inhibition and receptor binding, aiding in the discovery of novel therapeutic agents.
Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid
A reliable and straightforward method for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid is through the hydrolysis of its corresponding ethyl ester. This approach is often favored due to the high yields and relatively simple purification of the final product.
Synthetic Workflow
The overall synthetic strategy is a two-step process, starting from the commercially available 2-indanone. The first step involves the formation of the ethyl ester via a Reformatsky reaction, followed by a dehydration/reduction sequence (or a Wittig-type reaction followed by reduction). The second, and focal, step is the hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Synthetic workflow for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
This protocol details the base-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in methanol.
-
Add a solution of sodium hydroxide in deionized water to the flask.
-
Heat the reaction mixture to 40°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 1M hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization to afford 2-(2,3-dihydro-1H-inden-2-yl)acetic acid as a white solid.
Mechanistic Insights
The hydrolysis of the ester is a classic example of a saponification reaction. The hydroxide ion (⁻OH) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide (⁻OEt) leaving group, forming the carboxylic acid. The ethoxide is subsequently protonated by the solvent. The final acidification step is necessary to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized product.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White solid |
| ¹H NMR | Expected chemical shifts (δ, ppm): aromatic protons (4H, m), methylene protons of indane ring (4H, m), benzylic proton (1H, m), methylene protons of acetic acid chain (2H, d), carboxylic acid proton (1H, s, broad). |
| ¹³C NMR | Expected chemical shifts (δ, ppm): carboxylic acid carbonyl carbon, aromatic carbons, aliphatic carbons of the indane ring and acetic acid side chain. |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch). |
| Mass Spectrometry | Expected m/z for the molecular ion [M]⁺ or [M+H]⁺. |
| Elemental Analysis | Calculated %: C, 74.98; H, 6.86; O, 18.16. |
Interpretation of Spectroscopic Data
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum will confirm the presence of the benzene ring, while the aliphatic region will provide information about the protons on the cyclopentane ring and the acetic acid side chain. The broad singlet corresponding to the carboxylic acid proton is a key diagnostic signal. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the overall structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[4] The most characteristic absorption bands for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid will be the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carbonyl group.
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak will confirm the molecular formula.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound, which should be in close agreement with the calculated values for the proposed structure.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The provided protocols and analytical data serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. The successful synthesis and characterization of this compound open avenues for the development of novel indane-based molecules with potential therapeutic applications.
References
- Bepary, S., et al. (2008).
-
PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Indium-Mediated Reformatsky Reactions of 2,2-Difluoro-2-halo-1-furan-2-yl Ethanones in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Retrieved from [Link]
-
AWS. (n.d.). Investigation 5: Infrared Spectroscopy and Molecular Modeling. Retrieved from [Link]
